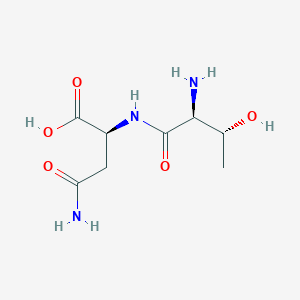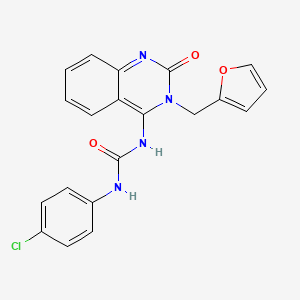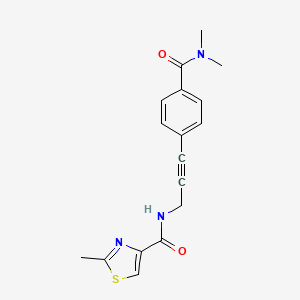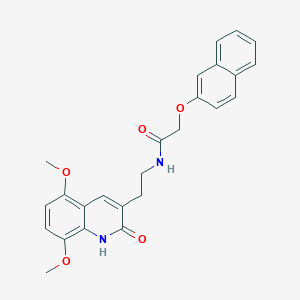
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a quinoline derivative and a naphthalene moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline derivative: This could involve the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the naphthalene moiety: This step might involve a nucleophilic substitution reaction where the naphthalene derivative is introduced.
Final coupling: The final step could involve coupling the quinoline and naphthalene derivatives through an amide bond formation, possibly using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the quinoline or naphthalene moieties.
Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various quinoline and naphthalene derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds like quinine or chloroquine, which have well-known biological activities.
Naphthalene derivatives: Compounds such as naphthalene-2-sulfonic acid, used in various industrial applications.
Uniqueness
The uniqueness of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide lies in its specific combination of quinoline and naphthalene moieties, which could confer unique chemical and biological properties not found in other compounds.
Eigenschaften
Molekularformel |
C25H24N2O5 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N2O5/c1-30-21-9-10-22(31-2)24-20(21)14-18(25(29)27-24)11-12-26-23(28)15-32-19-8-7-16-5-3-4-6-17(16)13-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
IKWWKXMYOYIRTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
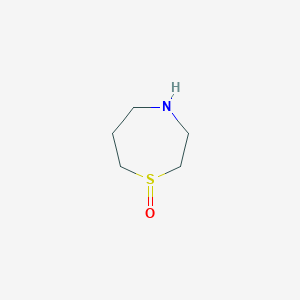

![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)


